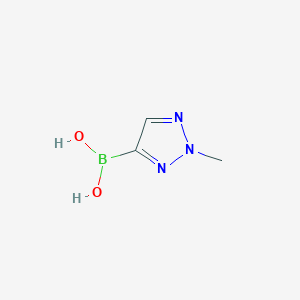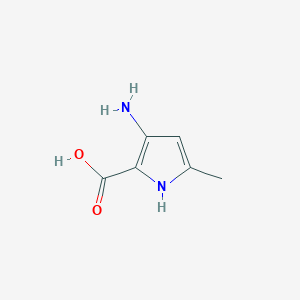![molecular formula C7H4N4 B11923256 IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)
IMidazo[1,2-b]pyridazine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMidazo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridazine ring, with a nitrile group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: A convenient method for synthesizing 3-substituted imidazo[1,2-b]pyridazines involves a two-step one-pot reaction. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as bromoacetonitrile . The reaction typically proceeds under mild conditions and provides moderate to high yields.
Industrial Production Methods: Industrial production of IMidazo[1,2-b]pyridazine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: IMidazo[1,2-b]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
IMidazo[1,2-b]pyridazine-3-carbonitrile has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of new materials and as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of IMidazo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can disrupt key signaling pathways involved in disease progression, making the compound a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
IMidazo[1,2-b]pyridazine-3-carbonitrile can be compared with other similar compounds, such as:
IMidazo[1,2-a]pyridine: Known for its antituberculosis activity.
IMidazo[1,2-b]pyrimidine: Exhibits diverse biological activities, including antiviral and anticancer properties.
IMidazo[1,2-c]pyridine: Used in the development of kinase inhibitors.
Uniqueness: this compound is unique due to its specific structural features and the presence of a nitrile group at the 3-position, which can be further functionalized to create a wide range of derivatives with potential biological activities.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with enhanced properties and therapeutic potential.
Propriétés
Formule moléculaire |
C7H4N4 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
imidazo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H |
Clé InChI |
YLXWTAXPOOYRSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N2N=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)

![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)







